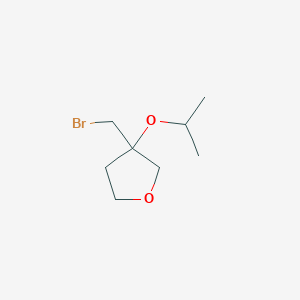

3-(Bromomethyl)-3-(propan-2-yloxy)oxolane

Beschreibung

3-(Bromomethyl)-3-(propan-2-yloxy)oxolane (CAS: 1989659-80-4) is a brominated oxolane derivative featuring both a bromomethyl and a propan-2-yloxy (isopropyloxy) group attached to the same carbon of the oxolane (tetrahydrofuran) ring. This compound is structurally unique due to its dual substituents, which likely influence its reactivity, solubility, and applications in organic synthesis.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-3-propan-2-yloxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-7(2)11-8(5-9)3-4-10-6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHADPHWQMEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1(CCOC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Bromomethyl)-3-(propan-2-yloxy)oxolane, a compound with the CAS number 1935287-78-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane can be represented as follows:

- Molecular Formula : C8H13BrO2

- Molecular Weight : 223.09 g/mol

The compound features a bromomethyl group and a propan-2-yloxy moiety attached to an oxolane ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane exhibits various biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines reveal promising results, indicating potential use in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

The mechanisms underlying the biological activities of 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane are still being elucidated. However, it is believed that the bromomethyl group plays a crucial role in its reactivity with biological macromolecules. Potential mechanisms include:

- Binding to Enzymes : The compound may interact with active sites of enzymes, altering their function.

- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it could induce apoptosis in cancer cells.

- Formation of Reactive Metabolites : The compound may undergo metabolic activation to form reactive species that exert cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane:

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Staphylococcus aureus | 18 | 30 |

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study by Johnson et al. (2024), the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The findings indicated that treatment with 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

3-(Bromomethyl)oxolane (3-(Bromomethyl)tetrahydrofuran)

- Structure: A monocyclic oxolane with a single bromomethyl group (C₅H₉BrO).

- Molecular Mass : 165.03 g/mol.

- Physicochemical Properties :

- Boiling point: 183°C

- Density: 1.447 g/cm³

- Refractive index: 1.494

- Applications : Used in the synthesis of thiazoleurea derivatives for antitumor agents .

- Safety : Hazard code Xn; risks include toxicity if swallowed (R22) and eye irritation (R36) .

Its simpler structure may limit its utility in reactions requiring bulky substituents .

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)

- Structure : A dioxolane ring substituted with a bromophenyl and methyl group (C₁₀H₁₁BrO₂).

- Applications : Versatile in organic synthesis, though specific uses are unspecified.

- Safety : Halogenated nature poses health risks; requires careful handling .

Comparison : The aromatic bromophenyl group introduces π-π interaction capabilities absent in the main compound. This difference makes it more suitable for reactions involving aromatic systems, whereas 3-(Bromomethyl)-3-(propan-2-yloxy)oxolane is tailored for aliphatic substitutions .

3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane

- Structure : A bicyclic compound with bromomethyl and methoxymethyl groups.

- Applications: Not explicitly stated, but rigidity from the bicyclic structure may favor stereoselective reactions .

Comparison: The bicyclic framework offers geometric constraints that enhance stereochemical control, a feature absent in the monocyclic main compound. This structural difference highlights divergent applications in synthesis strategies .

(3S)-3-(Bromomethyl)oxolane

- Structure : Stereoisomer of 3-(Bromomethyl)oxolane with a chiral center.

- Applications : Chirality makes it valuable in asymmetric synthesis, particularly for pharmaceuticals .

Comparison : The main compound’s lack of defined stereocenters (as inferred from ) limits its use in enantioselective reactions compared to this chiral analog .

Structural and Functional Analysis

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.